N-(3-chloro-4-methylphenyl)naphthalene-2-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)naphthalene-2-carboxamide is an organic compound belonging to the class of naphthalene-2-carboxamides This compound is characterized by the presence of a naphthalene ring substituted with a carboxamide group and a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthalene-2-carboxamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Explored for its potential as an inhibitor of specific enzymes, such as monoamine oxidase (MAO), which are involved in neurological disorders.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
- N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
N-(3-chloro-4-methylphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-12-6-9-16(11-17(12)19)20-18(21)15-8-7-13-4-2-3-5-14(13)10-15/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZDSCVQMRARCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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